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Compound of Interest

Compound Name: 2-Phenoxyethyl acetate

Cat. No.: B1584703

Introduction: The Molecular Blueprint of 2-
Phenoxyethyl Acetate

2-Phenoxyethyl acetate (CAS No. 6192-44-5, Molecular Formula: C10H1203) is an organic
ester of notable interest in various chemical and pharmaceutical sectors.[1] Its structure,
featuring a phenoxy group linked to an ethyl acetate moiety, imparts specific chemical
properties that are leveraged in synthesis and materials science. The unambiguous
confirmation of its molecular structure is paramount for quality control, reaction monitoring, and
regulatory compliance. This guide provides an in-depth analysis of the core spectroscopic
technigues—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
—used to elucidate and verify the structure of 2-Phenoxyethyl acetate. The methodologies
and interpretations presented herein are grounded in established principles to ensure a self-
validating analytical workflow.

Section 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Analysis

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework
of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily *H and
13C, we can map the precise connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectrum Acquisition
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The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra
of a liquid sample like 2-Phenoxyethyl acetate.

e Sample Preparation: A solution of 2-Phenoxyethyl acetate (approx. 5-10 mg) is prepared in
deuterated chloroform (CDClIs, ~0.7 mL).

» Solvent Rationale: CDCls is selected as the solvent due to its excellent ability to dissolve a
wide range of organic compounds and its single, well-defined residual solvent peak (6 = 7.26
ppm for *H NMR; & = 77.16 ppm for 13C NMR), which does not interfere with the analyte
signals.[2]

 Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (& = 0.00 ppm).[2]

 Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).

o Acquisition Parameters: Standard acquisition parameters are used, including a sufficient
relaxation delay (e.g., 1-2 seconds) to ensure accurate signal integration for *H NMR.[3]

o Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier
transform, followed by phase correction and baseline correction to yield the final spectrum.

'H NMR Spectral Data & Interpretation

The *H NMR spectrum provides a quantitative map of the different proton environments within
the molecule. The spectrum of 2-Phenoxyethyl acetate shows four distinct signals, confirming
the unique proton groups.

Table 1: 1H NMR Data for 2-Phenoxyethyl Acetate (90 MHz, CDCIs)[4]
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Signal Assignment  Chemical Shift (9,

Multiplicity Integration

(Label) ppm)
Acetate Methyl )

2.09 Singlet (s) 3H
Protons (a)
Phenoxy-Methylene .

4.18 Triplet (t) 2H
Protons (b)
Acetoxy-Methylene )

4.41 Triplet (t) 2H
Protons (c)
Aromatic Protons (d) 6.89 - 7.35 Multiplet (m) 5H

e Interpretation:

o The singlet at 2.09 ppm (a) corresponds to the three protons of the acetate methyl group.
Its upfield chemical shift is characteristic of methyl protons adjacent to a carbonyl group,
and it appears as a singlet because there are no protons on the adjacent carbonyl carbon
to induce splitting.[5]

o The two signals for the ethyl bridge protons appear as triplets, a classic signature of an
A2B:2 spin system where both methylene groups are coupled to each other.

o The triplet at 4.18 ppm (b) is assigned to the methylene protons adjacent to the phenoxy
group (-O-CHz-). The electron-withdrawing oxygen atom shifts this signal downfield.

o The triplet at 4.41 ppm (c) corresponds to the methylene protons adjacent to the acetate's
ester oxygen (-CH2-O-C=0). This signal is shifted even further downfield due to the
stronger deshielding effect of the adjacent acetate group compared to the phenoxy group.

o The multiplet between 6.89 and 7.35 ppm (d) integrates to five protons, which is definitive
for the monosubstituted benzene ring. The overlapping signals represent the ortho, meta,
and para protons, which have slightly different chemical environments.

3C NMR Spectral Data & Interpretation
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The 3C NMR spectrum provides information on the different carbon environments. The
spectrum for 2-Phenoxyethyl acetate displays eight distinct signals, corresponding to the eight
unique carbon atoms in the structure.

Table 2: 13C NMR Data for 2-Phenoxyethyl Acetate (22.5 MHz, CDCI3)[4]

Chemical Shift (6, ppm) Assignment Rationale

Typical range for a methyl
21.0 Acetate -CHs yP 9 Y

group on a carbonyl.

Aliphatic carbon bonded to the
63.3 Acetoxy -CHz- electron-withdrawing ester

oxygen.

Aliphatic carbon bonded to the
66.2 Phenoxy -CHz-

phenoxy ether oxygen.

Shielded aromatic carbons
1145 Aromatic C-ortho ortho to the electron-donating -

OR group.

, Shielded aromatic carbon para

121.0 Aromatic C-para

to the -OR group.

) Aromatic carbons meta to the -

1294 Aromatic C-meta

OR group.

Aromatic carbon directly
158.4 Aromatic C-ipso attached to the ether oxygen

(quaternary).

Characteristic chemical shift
170.8 Acetate C=0

for an ester carbonyl carbon.

Section 2: Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional
groups present in a molecule by measuring the absorption of infrared radiation, which excites
molecular vibrations.
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Experimental Protocol: ATR-FTIR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier Transform
Infrared (FTIR) spectroscopy that requires minimal sample preparation.

e Background Scan: An initial background spectrum of the clean ATR crystal (e.g., diamond or
zinc selenide) is recorded to subtract atmospheric and instrumental interferences.[6]

o Sample Application: A small drop of neat 2-Phenoxyethyl acetate is placed directly onto the
ATR crystal surface, ensuring complete coverage.

e Spectrum Acquisition: The sample spectrum is acquired. The instrument measures the
absorption of the evanescent wave that penetrates a few micrometers into the sample.

o Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol) and
a soft tissue.

IR Spectral Data & Interpretation

The IR spectrum of 2-Phenoxyethyl acetate is dominated by characteristic absorptions
corresponding to its ester and aromatic ether functionalities.

Table 3: Key IR Absorption Bands for 2-Phenoxyethyl Acetate (Liquid Film)[4]

Wavenumber (cm~—2) Intensity Vibrational Assignment
3065, 3042 Medium Aromatic C-H Stretch
2961, 2878 Medium Aliphatic C-H Stretch
1742 Strong, Sharp Ester C=0 Stretch
1599, 1497 Strong Aromatic C=C Ring Stretch
Ester C-O Stretch
1238 Strong )
(asymmetric)
1038 Strong Ether C-O Stretch
Aromatic C-H Out-of-Plane
754, 692 Strong

Bend
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* Interpretation:

o The most diagnostic peak is the strong, sharp absorption at 1742 cm~1, which is
unequivocally assigned to the carbonyl (C=0) stretching vibration of the aliphatic ester

group.

o The region from 1300-1000 cm~? contains strong C-O stretching bands. The prominent
peak at 1238 cm~! is characteristic of the asymmetric C-C-O stretch of the acetate group,
while the band at 1038 cm~1 is attributed to the aryl-alkyl ether C-O stretch.

o The presence of the aromatic ring is confirmed by the C=C stretching vibrations at 1599
and 1497 cm~! and the C-H stretching peaks just above 3000 cm~1. The strong bands at
754 and 692 cm~! are out-of-plane C-H bending vibrations, indicative of a
monosubstituted benzene ring.

Section 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight of a compound and its
fragmentation pattern upon ionization, which offers valuable structural clues.

Experimental Protocol: GC-MS with Electron lonization

(EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile organic
compounds like 2-Phenoxyethyl acetate.

» Sample Introduction: A dilute solution of the sample in a volatile solvent (e.qg.,
dichloromethane) is injected into the GC. The GC separates the analyte from any impurities
based on boiling point and column affinity.

« lonization: As the pure compound elutes from the GC column, it enters the MS ion source,
where it is bombarded with high-energy electrons (typically 70 eV). This process, known as
Electron lonization (El), ejects an electron from the molecule to form a positively charged
molecular ion (M+e).

o Fragmentation: The high energy of the El process causes the energetically unstable
molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.
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» Detection: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z),
and the detector records their relative abundance.

Mass Spectrum Data & Fragmentation Analysis

The EIl mass spectrum provides a unique fingerprint of the molecule. The molecular ion peak
confirms the molecular weight, and the fragmentation pattern helps piece together the
structure.

Table 4: Major Fragments in the El Mass Spectrum of 2-Phenoxyethyl Acetate[4]

Proposed Fragment

m/z Relative Intensity (%) ]
Identity
180 15 [M]*e (Molecular lon)
107 20 [C/H-;0O]*
[CeHeO]** (Phenol radical
94 30 .
cation)
87 100 [CaH702]*
77 35 [CeHs]* (Phenyl cation)
43 95 [C2H30]* (Acetyl cation)

 Interpretation of Fragmentation:

o The molecular ion peak [M]*e at m/z 180 confirms the molecular weight of 2-
Phenoxyethyl acetate (180.20 g/mol ).[1]

o The base peak (100% relative intensity) at m/z 87 is formed by the cleavage of the ether
bond, a characteristic fragmentation for such compounds. This corresponds to the
[CH3COOCH:2CH:]* fragment.

o The intense peak at m/z 43 is the highly stable acetyl cation, [CH3C=0]*, formed by
cleavage of the ester C-O bond. This is a hallmark of acetate esters.
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o The peak at m/z 94 corresponds to the phenol radical cation, formed via a rearrangement
and cleavage, while the peak at m/z 77 is the phenyl cation, resulting from the loss of a
hydrogen from the benzene ring fragment.

Visualization of Key Fragmentation Pathways

The following diagram illustrates the primary fragmentation events that lead to the most
abundant ions observed in the mass spectrum.

[CH3COOCH2CHz]*
- «OCeHs miz 87 | -CaHiO | [Cr:'/sz(?l’f:)s]+
(Base Peak)
m/z 180
(Molecular lon) J Rearrangement &

Cleavage > [CeHsOH]*e
m/z 94

[ [C10H1203]*e w

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2-Phenoxyethyl
Acetate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584703#spectroscopic-data-nmr-ir-ms-of-2-
phenoxyethyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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